(2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide

Chiral Fragment Library Enantioselective Synthesis Stereochemical Quality Control

(2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide (CAS 2188733-03-9) is a single-enantiomer oxolane-2-carboxamide derivative bearing a para-carbamoylphenyl substituent, with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol. It belongs to a class of tetrahydrofuran-2-carboxamides explored in fragment-based drug discovery and high-throughput screening campaigns against diverse targets, including SARS-CoV-2 main protease and sphingosine-1-phosphate receptor 2 (S1PR2).

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
Cat. No. B13513696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESC1CC(OC1)C(=O)NC2=CC=C(C=C2)C(=O)N
InChIInChI=1S/C12H14N2O3/c13-11(15)8-3-5-9(6-4-8)14-12(16)10-2-1-7-17-10/h3-6,10H,1-2,7H2,(H2,13,15)(H,14,16)/t10-/m0/s1
InChIKeyFSZYBIFIACXSAG-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide: Procurement-Grade Overview of a Chiral Tetrahydrofuran Carboxamide Fragment


(2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide (CAS 2188733-03-9) is a single-enantiomer oxolane-2-carboxamide derivative bearing a para-carbamoylphenyl substituent, with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol [1]. It belongs to a class of tetrahydrofuran-2-carboxamides explored in fragment-based drug discovery and high-throughput screening campaigns against diverse targets, including SARS-CoV-2 main protease and sphingosine-1-phosphate receptor 2 (S1PR2) [2][3].

Why Substituting (2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide with Generic Analogs Fails: Chirality and Scaffold-Dependent Target Engagement


Generic substitution within the oxolane-2-carboxamide class is confounded by the strong enantioselectivity inherent to chiral tetrahydrofuran pharmacophores and the specific electronic requirements of the para-carbamoylphenyl group. The (2S) stereochemistry is a defining feature of this compound [1]; the (2R) enantiomer, available from some vendors (e.g., BenchChem), is a structurally distinct entity whose activity cannot be assumed equivalent. Furthermore, even closely related oxolane-2-carboxamides with identical stereochemistry but different aryl substituents show divergent target profiles: while (2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide displays weak agonism at S1PR2 (EC50 > 50 µM) [2], other analogs such as JW55 (a phenylcarbamoylfuran-carboxamide) act as potent tankyrase inhibitors (IC50 = 0.83–1.9 µM) . This combination of stereochemical and chemotype-dependent selectivity makes functional interchange without experimental validation scientifically untenable.

Quantitative Differentiation Evidence for (2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide: Head-to-Head and Cross-Study Comparators


Enantiomeric Identity: (2S) vs. Commercially Available (2R) Enantiomer

The target compound is unambiguously characterized as the single (2S) enantiomer by NMR and deposited in the BMRB fragment library under entry bmse011346 [1]. The (2R) enantiomer, while commercially available from certain suppliers, has no equivalent BMRB entry or publicly documented biological characterization. This represents a critical procurement differentiator for any application requiring stereochemically defined building blocks.

Chiral Fragment Library Enantioselective Synthesis Stereochemical Quality Control

Target Selectivity Profile: S1PR2 Activity Compared to Structurally Similar Tankyrase Inhibitor JW55

In a high-throughput screen against the sphingosine-1-phosphate receptor 2 (S1PR2), the target compound exhibited negligible agonism (EC50 > 50 µM) [1]. In stark contrast, the structurally similar phenylcarbamoylfuran-carboxamide JW55 acts as a potent inhibitor of tankyrase 1/2 (IC50 = 1.9 and 0.83 µM, respectively) . This differential target profile indicates that the saturated tetrahydrofuran ring and para-carbamoyl substitution pattern in the target compound preclude engagement with the tankyrase active site, a property that may be advantageous when S1PR2 selectivity is required.

GPCR Screening S1PR2 Agonism Target Selectivity

Fragment-Based Drug Discovery Starting Point: Documented SARS-CoV-2 Mpro Inhibition vs. Undefined Analogs

The (2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide scaffold served as the explicit starting point for a fragment-to-lead optimization campaign targeting the SARS-CoV-2 main protease (Mpro) [1]. This campaign generated 1,389 designed analogs and identified four advanced leads [1]. In the parent Science study by Dai et al., the related compound 11a (a peptidomimetic aldehyde derived from fragment optimization) achieved an Mpro IC50 of approximately 40 nM and demonstrated oral bioavailability in animals, establishing a clear structure-activity trajectory from fragments bearing the oxolane-2-carboxamide core [2]. By contrast, most commercially available oxolane-2-carboxamide fragments lack any published antiviral SAR data.

Fragment-Based Drug Discovery SARS-CoV-2 Main Protease Structure-Activity Relationship

Purity and Characterization Assurance: BMRB Fragment Library QC vs. Unvalidated Vendor Specifications

The BMRB deposit for this compound includes full 1D 1H, 13C, and 2D NMR datasets acquired under standardized fragment-screening conditions (50 mM sodium phosphate in D2O, pH 6.0, 298 K) [1]. This level of characterization is absent for the racemate (N-(4-carbamoylphenyl)oxolane-2-carboxamide) sold by certain vendors, which typically reports only HPLC purity without orthogonal structural confirmation . The BMRB QC protocol ensures the compound is suitable for immediate use in NMR-based fragment screening without additional purification or identity verification.

Fragment Screening NMR Quality Control Procurement Assurance

Evidence-Backed Research and Industrial Application Scenarios for (2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide


Fragment-Based Screening Against SARS-CoV-2 and Related Coronavirus Proteases

The compound is the documented starting fragment for a SARS-CoV-2 Mpro inhibitor design campaign that yielded compound 11a (IC50 ≈ 40 nM) [1]. Research groups continuing this antiviral SAR trajectory can procure this exact fragment to maintain continuity with the published work, leveraging the established binding mode to the Mpro active site and the 1,389-analog design library generated in the IMSA study [2].

Well-Characterized Negative Control for S1PR2 Agonist Screening

With a confirmed EC50 > 50 µM against S1PR2 [1], this compound serves as a quantitatively defined negative control in S1PR2 agonist screening cascades. Its weak activity and public characterization data make it preferable to uncharacterized oxolane-2-carboxamides that may harbor cryptic agonism or tankyrase off-target activity.

NMR Fragment Library Procurement with Immediate Usability

The BMRB deposit provides full multidimensional NMR spectra acquired under standard fragment-screening buffer conditions [1]. Laboratories building in-house fragment libraries for STD-NMR or WaterLOGSY campaigns can acquire this compound and immediately integrate it into their screening workflow, bypassing the 2–4 week in-house QC and spectral assignment period that uncharacterized fragments require.

Chiral Building Block for Peptidomimetic and Protease Inhibitor Synthesis

The single (2S) enantiomer of this oxolane-2-carboxamide provides a defined chiral scaffold for peptidomimetic synthesis [1]. The para-carbamoylphenyl group offers a hydrogen-bonding handle that has been exploited in protease inhibitor design, making it a useful intermediate for medicinal chemistry programs targeting cysteine and serine proteases.

Quote Request

Request a Quote for (2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.